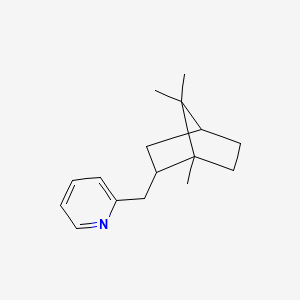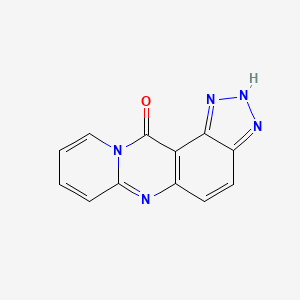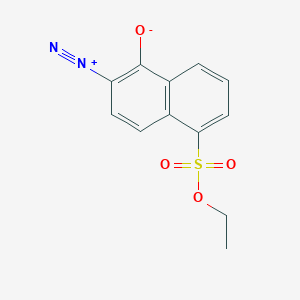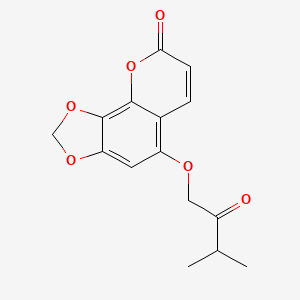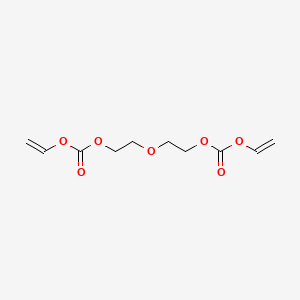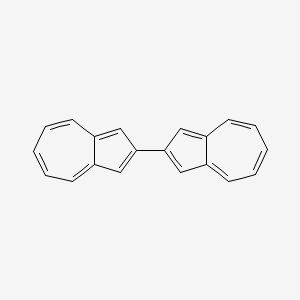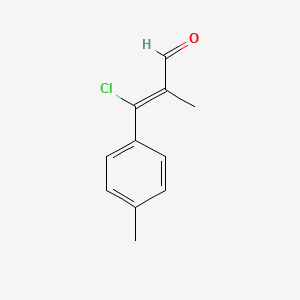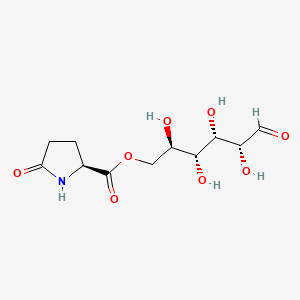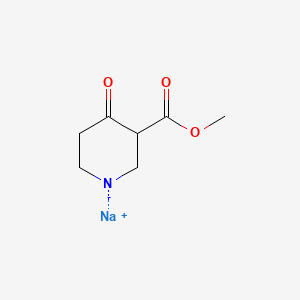![molecular formula C12H6N2OS2 B12667074 8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one CAS No. 159852-73-0](/img/structure/B12667074.png)
8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,14-dithia-1,10-diazatetracyclo[77002,7011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Aplicaciones Científicas De Investigación
8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s biological activity is explored for potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound’s chemical properties make it useful in industrial applications, such as the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 10-(2-fluorophenyl)-14-thia-11,16-diazatetracyclo[7.7.0.0 0 , ?]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione
- 4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazaisowurtzitane (TEX)
Uniqueness
8,14-dithia-1,10-diazatetracyclo[77002,7011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one stands out due to its specific tetracyclic structure, which imparts unique chemical and biological properties
Propiedades
Número CAS |
159852-73-0 |
|---|---|
Fórmula molecular |
C12H6N2OS2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one |
InChI |
InChI=1S/C12H6N2OS2/c15-11-10-7(5-6-16-10)13-12-14(11)8-3-1-2-4-9(8)17-12/h1-6H |
Clave InChI |
IQOVESQGPDBVAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N3C(=O)C4=C(C=CS4)N=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



